molecular formula C11H18N4O3 B1381780 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine CAS No. 1414958-41-0

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Cat. No.: B1381780
CAS No.: 1414958-41-0
M. Wt: 254.29 g/mol
InChI Key: TYMIDAYCYHUCRZ-UHFFFAOYSA-N
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Description

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and a 5-amino-[1,3,4]oxadiazole moiety. The Boc group enhances stability during synthetic processes, while the amino-oxadiazole contributes to hydrogen bonding and electronic interactions, making the compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMIDAYCYHUCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxadiazole Ring

The 1,3,4-oxadiazole heterocycle is commonly synthesized by cyclodehydration of acylhydrazides or amidoximes with orthoesters or acid derivatives. Two prevalent methods are:

  • Cyclization of Semicarbazide Derivatives: Treatment of semicarbazide precursors with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions promotes ring closure to form the oxadiazole core.

  • Cyclization of Amidoximes with Orthoesters: Amidoximes react with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid to yield 1,3,4-oxadiazoles.

This cyclization step is crucial for incorporating the amino substituent at the 5-position, which is retained in the final compound.

Synthesis of Boc-Protected Pyrrolidine Intermediate

The pyrrolidine ring bearing the Boc protecting group on the nitrogen is prepared by:

  • Starting from pyrrolidine or its derivatives, the nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • The 3-position of the pyrrolidine ring is functionalized to introduce a suitable leaving group or reactive handle for subsequent coupling with the oxadiazole moiety.

Coupling of Oxadiazole Moiety to Pyrrolidine

The key step involves linking the 5-amino-1,3,4-oxadiazole to the 3-position of the Boc-protected pyrrolidine. This can be achieved by:

  • Using amide coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) to couple the carboxylic acid derivative of the pyrrolidine with the amino-substituted oxadiazole.

  • Alternatively, nucleophilic substitution or Mitsunobu reactions can be employed if the oxadiazole is attached via an ether or other linkage.

Deprotection and Purification

  • The Boc group is typically stable during the coupling and cyclization steps but can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) if needed for further derivatization.

  • Final purification is performed by chromatographic methods such as silica gel column chromatography, ensuring high purity (>95%) confirmed by HPLC, NMR, and mass spectrometry.

Representative Synthetic Route and Experimental Details

A representative synthetic sequence, adapted from recent literature, is as follows:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Boc protection of pyrrolidine nitrogen Pyrrolidine + Boc₂O, DIPEA, DCM, 0 °C to RT ~100% Formation of tert-butyl 3-pyrrolidinecarboxylate
2 Preparation of amidoxime intermediate Nitrile derivative + NH₂OH·HCl, NaHCO₃, MeOH, reflux 90+% Formation of amidoxime precursor for oxadiazole
3 Cyclization to 1,3,4-oxadiazole Amidoxime + trimethyl orthoformate, catalytic acid, reflux 50-70% Formation of 5-amino-1,3,4-oxadiazole ring
4 Coupling of oxadiazole to Boc-pyrrolidine Boc-pyrrolidine acid + oxadiazole amine, HCTU, DIPEA, DMF, RT to 100 °C 50-60% Amide bond formation at 3-position
5 Purification Silica gel chromatography - Final compound isolation

Research Findings and Characterization

  • The compound 1-Boc-3-(5-Amino-oxadiazol-2-yl)-pyrrolidine has been characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the structure and purity.

  • The Boc group shows characteristic singlets near 1.4 ppm in ^1H NMR, while the oxadiazole protons and amino group are identified by their distinct chemical shifts.

  • The molecular weight is consistent with the formula C11H18N4O3 (254.29 g/mol).

Summary Table of Key Synthetic Parameters

Parameter Description
Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
Key Reagents Boc₂O, HCTU, trimethyl orthoformate, amidoxime precursors
Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
Reaction Conditions Room temperature to reflux (up to ~100 °C), acid catalysis for cyclization
Purification Silica gel chromatography, HPLC for purity confirmation
Characterization ^1H NMR, ^13C NMR, HRMS, HPLC

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, making it valuable in the development of new materials.

Biology

The compound is utilized in designing peptidomimetics and enzyme inhibitors. Its oxadiazole moiety is particularly noteworthy for its potential to inhibit specific enzymes involved in critical biological processes.

Medicine

Research indicates that this compound exhibits anticancer properties. It has been studied for its ability to target enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation. The inhibition of these enzymes can lead to antiproliferative effects on cancer cells.

Industry

The stability and reactivity of this compound make it suitable for developing pharmaceuticals and new materials. Its application extends to creating compounds with potential antibacterial and antifungal properties.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity by targeting HDACs .
  • Enzyme Inhibition : Research has shown that compounds containing the oxadiazole moiety can effectively inhibit thymidylate synthase, suggesting potential applications in cancer therapeutics .
  • Synthesis of Peptidomimetics : The compound has been used successfully to create peptidomimetics that mimic protein structures and functions .

Mechanism of Action

The mechanism of action of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit the activity of enzymes such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

(a) 3-(5-Amino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19a)
  • Key Features: Contains an indole core with a methyl group and an amino-oxadiazole substituent .
  • Physical Properties :
    • Molecular Weight: 214.09 g/mol
    • Melting Point: 188°C
    • IR: NH (3401 cm⁻¹), NH₂ (3284, 3179 cm⁻¹) .
  • Comparison: Unlike the target compound, 19a lacks the Boc-protected pyrrolidine, resulting in reduced steric bulk and altered solubility.
(b) Sulfonamide Derivatives (5f–5j)
  • Examples :
    • 5f : 5-(5-Cyclohexyl-oxadiazol-2-yl)-2-methyl-N-(3-nitrophenyl)-benzenesulfonamide
  • Molecular Weight: 443 g/mol; Melting Point: 118°C .
    • 5g : Difluoro-phenyl variant with Molecular Weight: 434 g/mol; Melting Point: 198°C .
  • Comparison: These compounds feature sulfonamide and bulky aryl/cyclohexyl groups, contrasting with the Boc-pyrrolidine in the target.
(c) 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-oxadiazol-2-yl}-1H-indazole Oxalate
  • Key Features : Piperidine and methoxypropyl substituents; designed as a 5-HT4 receptor agonist .
  • Comparison: The piperidine ring may improve blood-brain barrier penetration compared to the pyrrolidine in the target compound.
(b) Spectroscopic Data
Compound IR (cm⁻¹) ¹H-NMR Key Signals Molecular Weight (g/mol)
Target (Estimated) ~3300 (NH), ~1680 (Boc C=O) δ1.4 (Boc CH₃), δ3.5–4.0 (pyrrolidine) ~300
19a 3401 (NH), 3284 (NH₂) δ2.52 (CH₃), δ11.12 (NH) 214.09
5f 1340 (SO₂), 1600 (C=N) δ7.5–8.1 (ArH), δ1.2–2.1 (cyclohexyl) 443

Biological Activity

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that integrates a pyrrolidine structure with a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15N5O2\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{2}

Anticancer Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy
A study indicated that several 1,3,4-oxadiazole derivatives exhibited cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity. Specifically, compounds with structural modifications similar to this compound showed enhanced apoptotic effects through the activation of the p53 pathway and caspase-3 cleavage .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.38Apoptosis induction
Other derivativesCEM-13<1.0p53 pathway activation

Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have been well-documented. Studies show that certain pyrrolidine compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing
In vitro tests revealed that various pyrrolidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of oxadiazole into the pyrrolidine framework may enhance its antibacterial efficacy .

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate

Antifungal Activity

In addition to antibacterial effects, some studies have explored the antifungal potential of oxadiazole-containing compounds. These compounds have been shown to inhibit fungal growth effectively.

Research Findings
A specific study highlighted that this compound exhibited antifungal activity against common pathogens like Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.

Q & A

Q. How does the compound’s stability vary in enzymatic or physiological environments?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) or liver microsomes (37°C). Monitor degradation via UPLC-MS over 24 hours. The oxadiazole ring is generally stable, but Boc deprotection may occur in esterase-rich environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 2
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

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